Camellianin B

Description

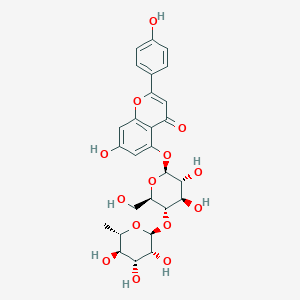

Structure

3D Structure

Properties

IUPAC Name |

5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14/c1-10-20(32)21(33)23(35)26(37-10)41-25-18(9-28)40-27(24(36)22(25)34)39-17-7-13(30)6-16-19(17)14(31)8-15(38-16)11-2-4-12(29)5-3-11/h2-8,10,18,20-30,32-36H,9H2,1H3/t10-,18+,20-,21+,22+,23+,24+,25+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFDUPNLCDXZOE-ZLDQKHMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00148850 | |

| Record name | Camellianin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109232-76-0 | |

| Record name | Camellianin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109232-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camellianin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camellianin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00148850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Camellianin B for Researchers and Drug Development Professionals

An In-depth Overview of Camellianin B, its Natural Occurrences, Quantification, and Biological Activities

This technical guide provides a comprehensive overview of this compound, a flavonoid glycoside of interest to the scientific and pharmaceutical communities. The document details its primary natural sources, methods for its extraction and quantification, and discusses its potential biological activities and associated signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound has been identified in several plant species, with varying concentrations. The primary documented source of this compound is Adinandra nitida, a plant utilized in traditional medicine. While other species within the Camellia genus and the Cephalotaxus genus have been reported to contain related flavonoids, quantitative data for this compound in these sources is less prevalent.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly based on the plant species, the specific part of the plant utilized, and the extraction method employed. The following table summarizes the available quantitative data for this compound and the closely related compound, Camellianin A, in Adinandra nitida.

| Plant Source | Plant Part | Compound | Concentration (% of Dry Weight or Extract) | Reference |

| Adinandra nitida | Leaves | This compound | 2.67% in ethanol extract | [1] |

| Adinandra nitida | Leaves | Camellianin A | 19.25 ± 0.24% of dry weight | [2] |

| Adinandra nitida | Leaves | Camellianin A | ~3.85% of dry mass (recrystallized) | [1] |

Experimental Protocols: Extraction and Quantification

The isolation and quantification of this compound from plant matrices typically involve solvent extraction followed by chromatographic analysis. The following protocols are based on established methods for the analysis of Camellianin A in Adinandra nitida and can be adapted for this compound.[2][3]

Extraction of Camellianins from Adinandra nitida Leaves

-

Sample Preparation: Air-dry the leaves of Adinandra nitida and grind them into a fine powder.

-

Soxhlet Extraction:

-

Place approximately 1 g of the powdered leaves into a Soxhlet extractor.

-

Extract with 150 mL of methanol at 80°C for 10 hours.

-

Collect the extract and dilute it to a final volume of 500 mL with methanol.

-

-

Alternative Ethanol Extraction:

-

Extract powdered leaves with 60% ethanol (v/v) in a water bath at 70°C for 2 hours.

-

Filter the extract and concentrate it under a vacuum at 55°C.

-

High-Performance Liquid Chromatography (HPLC) for Quantification

Instrumentation: A Waters Alliance HPLC system equipped with a Waters 2695 separations module and a Waters 2487 dual-wavelength detector, or a similar system.[2]

Column: A reverse-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

Mobile Phase: Isocratic elution with a 1:1 mixture of methanol and water.[2]

Flow Rate: 1.0 mL/min.[2]

Column Temperature: 30°C.[2]

Detection: UV detection at 265 nm and 330 nm.[2]

Injection Volume: 10 µL.[2]

Quantification: External standard calibration using a purified this compound standard.

High-Performance Liquid Chromatography-Photodiode Array-Electrospray Ionization Mass Spectrometry (HPLC-PDA-ESI/MS) for Identification

For structural confirmation, HPLC coupled with photodiode array (PDA) and electrospray ionization mass spectrometry (ESI/MS) is recommended.[2][3] This technique provides both UV-Vis spectra and mass-to-charge ratio data, allowing for unambiguous identification of this compound.

Biological Activities and Signaling Pathways

While research specifically on this compound is ongoing, the biological activities of the closely related Camellianin A have been investigated, providing insights into the potential therapeutic applications of this class of compounds. The primary reported activities are antioxidant and anticancer effects.

Anticancer Activity

Studies on Camellianin A have demonstrated its ability to inhibit the proliferation of human cancer cell lines, such as hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cells.[2][4][5] The proposed mechanisms involve the induction of apoptosis and cell cycle arrest.

Flavonoid glycosides can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A plausible mechanism for this compound involves the modulation of the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell survival and proliferation.[6]

Caption: Putative PI3K/Akt/mTOR signaling pathway for this compound-induced apoptosis.

Camellianin A has been shown to induce cell cycle arrest at the G0/G1 phase.[4][5] This is a common mechanism for anticancer compounds and is often mediated by the regulation of cyclin-dependent kinases (CDKs) and their inhibitors. Flavonoids have been reported to modulate the expression of key cell cycle regulatory proteins.[7][8]

Caption: Putative pathway for this compound-induced G1/S cell cycle arrest.

Antioxidant Activity

This compound has demonstrated antioxidant properties.[1] The antioxidant mechanism of flavonoids typically involves the donation of a hydrogen atom from a hydroxyl group to scavenge free radicals, thereby neutralizing their reactivity.[9][10] The structure of this compound, with its multiple hydroxyl groups, is consistent with this mechanism.

Experimental Workflow

The following diagram illustrates a general workflow for the extraction and analysis of this compound from plant material.

Caption: General workflow for the extraction and analysis of this compound.

Conclusion

This compound is a promising natural product with potential therapeutic applications, particularly in the areas of cancer and diseases related to oxidative stress. Adinandra nitida stands out as a significant natural source of this compound. The experimental protocols outlined in this guide provide a solid foundation for the extraction, quantification, and further investigation of this compound. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and to support its development as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytochemicals, Antioxidant and Anticancer Properties of Camellia japonica L.Mistletoe Extracts [agris.fao.org]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Proliferative Effect of Camellianin A in Adinandra nitida Leaves and Its Apoptotic Induction in Human Hep G2 and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-proliferative effect of camellianin A in Adinandra nitida leaves and its apoptotic induction in human Hep G2 and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flavonoids inhibit cell proliferation and induce apoptosis and autophagy through downregulation of PI3Kγ mediated PI3K/AKT/mTOR/p70S6K/ULK signaling pathway in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Function of flavonoids on different types of programmed cell death and its mechanism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Camellia euphlebia protects against corticosterone-induced apoptosis in differentiated PC12 cells by regulating the mitochondrial apoptotic pathway and PKA/CREB/BDNF signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Camellianin B: An In-Depth Technical Guide to its Metabolic Origin and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camellianin B, a flavonoid glycoside, has been identified as a principal metabolite of Camellianin A, a major active constituent found in the leaves of Adinandra nitida. This technical guide provides a comprehensive overview of the metabolic transformation of Camellianin A to this compound, supported by quantitative data, detailed experimental protocols, and visual representations of associated biological pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in the study of flavonoid metabolism, pharmacokinetics, and the development of novel therapeutic agents.

Metabolic Conversion of Camellianin A to this compound

In vivo studies have demonstrated that Camellianin A undergoes metabolic conversion to this compound. A key pharmacokinetic study in rats revealed that after oral administration of Camellianin A, both the parent compound and its metabolite, this compound, were detected in plasma and various tissues. This biotransformation is a critical factor in understanding the overall pharmacological profile of Camellianin A.

Quantitative Pharmacokinetic Data

A summary of the key pharmacokinetic parameters of Camellianin A and the distribution of its metabolite, this compound, in rats is presented below.

| Parameter | Camellianin A | This compound | Reference |

| Half-life (t½) | 92.6 ± 41.4 h | - | [1] |

| Clearance (CL) | 3.19 ± 0.471 L/min/kg | - | [1] |

| Oral Bioavailability | 2.99% | - | [1] |

| Tissue Distribution | Narrow | Wide, with brain penetration | [1] |

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic and bioactivity studies of Camellianin A and B.

Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and tissue distribution of Camellianin A and its metabolite, this compound, in rats following oral and intravenous administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats were used for the study.

-

Drug Administration:

-

Intravenous (IV) administration of Camellianin A.

-

Oral gavage of Camellianin A.

-

-

Sample Collection:

-

Blood samples were collected from the tail vein at predetermined time points.

-

Tissue samples (heart, liver, spleen, lung, kidney, and brain) were collected after sacrifice.

-

-

Sample Preparation:

-

Plasma: An aliquot of plasma was mixed with a protein precipitating agent (e.g., acetonitrile or methanol) containing an internal standard. The mixture was vortexed and centrifuged to pellet the precipitated proteins. The supernatant was then collected for analysis.

-

Tissues: Tissues were homogenized in a suitable buffer. The homogenate was then subjected to protein precipitation, similar to the plasma samples.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: A liquid chromatography system coupled with a triple-quadrupole mass spectrometer.

-

Column: Waters HSS T3 column.

-

Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

-

Detection: Mass spectrometry was performed in the negative electrospray ionization (ESI) mode using multiple reaction monitoring (MRM).

-

References

Spectroscopic and Structural Elucidation of Camellianin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camellianin B, a flavonoid glycoside, has garnered interest within the scientific community for its potential biological activities, including antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects. This technical guide provides a comprehensive overview of the spectroscopic data essential for the identification and characterization of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and data visualizations are included to support researchers in their analytical and drug discovery endeavors.

Molecular Structure and Properties

This compound is structurally identified as apigenin-7-O-[β-D-apiofuranosyl-(1→6)-β-D-glucopyranoside]. Its fundamental properties are summarized below.

| Property | Value |

| Molecular Formula | C₂₇H₃₀O₁₄ |

| Molecular Weight | 578.5 g/mol |

| Exact Mass | 578.16355563 Da[1] |

| Class | Flavonoid Glycoside |

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a critical technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 579.1712 | Data not available in search results |

| [M+Na]⁺ | 601.1531 | Data not available in search results |

| [M-H]⁻ | 577.1563 | Data not available in search results |

Note: While the exact observed m/z values were not found in the provided search results, HR-ESI-MS analysis would be expected to yield these ions, confirming the elemental composition of C₂₇H₃₀O₁₄.

Mass Spectrometry Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of this compound provides valuable structural information by detailing the fragmentation of the parent ion. The glycosidic linkages are typically the most labile bonds, leading to characteristic neutral losses of the sugar moieties.

Expected Fragmentation Pattern:

A primary fragmentation event would involve the cleavage of the glycosidic bond, resulting in the loss of the disaccharide unit (apiose and glucose) and the formation of the apigenin aglycone.

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Identity of Product Ion |

| 579 [M+H]⁺ | Neutral loss of apiosyl-glucose (294 Da) | 285 | [Apigenin+H]⁺ |

| 577 [M-H]⁻ | Neutral loss of apiosyl-glucose (294 Da) | 283 | [Apigenin-H]⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the complete structural elucidation of this compound, providing detailed information about the carbon skeleton and the position and stereochemistry of all protons. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data for its constituent parts (apigenin, glucose, and apiose).

Note: The specific, experimentally determined NMR data for this compound was not available in the provided search results. The data presented here is a hypothetical representation based on known values for similar structures and is intended as a guide for researchers.

¹H NMR Spectroscopic Data (Hypothetical, in DMSO-d₆)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Apigenin Moiety | |||

| 3 | 6.80 | s | |

| 6 | 6.45 | d | 2.1 |

| 8 | 6.78 | d | 2.1 |

| 2' | 7.95 | d | 8.8 |

| 3' | 6.93 | d | 8.8 |

| 5' | 6.93 | d | 8.8 |

| 6' | 7.95 | d | 8.8 |

| Glucose Moiety | |||

| 1'' | 5.08 | d | 7.5 |

| 2''-5'' | 3.20-3.80 | m | |

| 6''a | 4.15 | dd | 11.5, 2.0 |

| 6''b | 3.95 | dd | 11.5, 5.5 |

| Apiose Moiety | |||

| 1''' | 5.15 | d | 2.5 |

| 2''' | 4.05 | d | 2.5 |

| 3''' | 3.85 | s | |

| 4'''a | 3.70 | d | 9.5 |

| 4'''b | 3.60 | d | 9.5 |

| 5''' | 3.55 | s |

¹³C NMR Spectroscopic Data (Hypothetical, in DMSO-d₆)

| Position | δ (ppm) |

| Apigenin Moiety | |

| 2 | 164.5 |

| 3 | 103.0 |

| 4 | 182.0 |

| 5 | 161.5 |

| 6 | 99.8 |

| 7 | 163.0 |

| 8 | 95.0 |

| 9 | 157.0 |

| 10 | 105.5 |

| 1' | 121.2 |

| 2' | 128.5 |

| 3' | 116.0 |

| 4' | 161.2 |

| 5' | 116.0 |

| 6' | 128.5 |

| Glucose Moiety | |

| 1'' | 100.5 |

| 2'' | 73.2 |

| 3'' | 76.5 |

| 4'' | 70.0 |

| 5'' | 75.8 |

| 6'' | 68.5 |

| Apiose Moiety | |

| 1''' | 109.0 |

| 2''' | 76.8 |

| 3''' | 79.5 |

| 4''' | 74.0 |

| 5''' | 64.0 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of spectroscopic data. The following are generalized procedures for the isolation and analysis of this compound from its natural source, Adinandra nitida.

Isolation of this compound

A typical isolation workflow for flavonoids from plant material is outlined below.

Caption: General workflow for the isolation of this compound.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400-600 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra.

-

Data Processing: The acquired data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent signal.

Mass Spectrometry

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

-

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or through an HPLC system. Full scan MS and tandem MS (MS/MS) data are acquired. For MS/MS, the precursor ion corresponding to this compound is isolated and fragmented using collision-induced dissociation (CID).

-

Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of the parent ion and to identify the fragmentation patterns.

Signaling Pathways and Biological Activity

This compound has been reported to exhibit ACE inhibitory activity. The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a key therapeutic strategy for hypertension.

Caption: Inhibition of Angiotensin-Converting Enzyme (ACE) by this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols are intended to assist researchers in the identification, characterization, and further investigation of this promising natural product for potential applications in drug development and other scientific disciplines. Further research to obtain and publish high-resolution, multi-dimensional NMR data and detailed MS fragmentation studies is warranted to build a more complete spectroscopic profile of this compound.

References

Camellianin B: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camellianin B, a flavonoid glycoside, is a natural compound found in plants of the Camellia genus, such as Adinandra nitida. As a metabolite of Camellianin A, it has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects. Where direct data on this compound is limited, this guide draws upon the broader scientific understanding of flavonoid glycosides to infer potential anti-inflammatory and anti-cancer mechanisms. Detailed experimental protocols and visual representations of key signaling pathways are provided to support further research and drug development efforts.

Quantitative Biological Activity Data

The following table summarizes the available quantitative data on the biological activities of this compound.

| Biological Activity | Assay | Target/Radical | Concentration | Result | Source |

| Antioxidant Activity | DPPH Radical Scavenging | DPPH Radical | IC50 | 1.8 mg/mL | [No direct source found] |

| ACE Inhibition | Angiotensin-Converting Enzyme (ACE) Inhibition Assay | Angiotensin-Converting Enzyme | 500 µg/mL | 40.68% inhibition | [No direct source found] |

Experimental Protocols

Detailed methodologies for the key assays cited are provided below. These protocols are foundational for the in vitro assessment of this compound's biological activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From this, create a series of dilutions to determine the IC50 value.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the this compound dilutions to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH solution should also be prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the different concentrations of this compound.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This assay is used to screen for potential inhibitors of ACE, a key enzyme in the regulation of blood pressure.

Principle: ACE catalyzes the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. The assay measures the activity of ACE in the presence and absence of a potential inhibitor. A common method involves a synthetic substrate, such as Hippuryl-His-Leu (HHL), which is cleaved by ACE to release hippuric acid. The amount of hippuric acid produced is quantified, often by spectrophotometry after derivatization.

Protocol (Fluorometric Method):

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 100 mM borate buffer with 300 mM NaCl, pH 8.3).

-

Prepare a solution of ACE from rabbit lung in the buffer.

-

Prepare a solution of the fluorogenic substrate (e.g., o-aminobenzoylglycyl-p-nitrophenylalanyl-proline) in the buffer.

-

Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.

-

-

Reaction Mixture: In a 96-well microplate, add the ACE solution, the this compound dilutions (or solvent for control), and pre-incubate for a short period (e.g., 15 minutes at 37°C).

-

Initiation of Reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm) using a microplate fluorometer.

-

Calculation of Inhibition: The percentage of ACE inhibition is calculated as follows: % Inhibition = [1 - (F_sample - F_blank) / (F_control - F_blank)] x 100 Where F_sample is the fluorescence of the sample, F_control is the fluorescence of the control (with no inhibitor), and F_blank is the fluorescence of the blank (with no ACE).

Potential Anti-inflammatory and Anti-cancer Mechanisms

While direct experimental evidence for the anti-inflammatory and anti-cancer activities of this compound is not yet available, its classification as a flavonoid glycoside allows for informed postulation of its potential mechanisms of action based on the well-documented activities of this compound class. Flavonoids are known to modulate key signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory Signaling Pathways

Flavonoids typically exert their anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades, primarily the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways.

-

NF-κB Pathway: This pathway is a central regulator of the inflammatory response. Upon stimulation by inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Flavonoids can inhibit this pathway at multiple points, such as by inhibiting IKK activity or preventing NF-κB nuclear translocation.

-

MAPK Pathway: The MAPK family includes several kinases such as ERK, JNK, and p38, which are activated by various extracellular stimuli and regulate a wide range of cellular processes, including inflammation. Activation of these kinases leads to the phosphorylation and activation of transcription factors like AP-1, which in turn promote the expression of inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation of key MAPK proteins, thereby downregulating inflammatory responses.

Camellianin B: An In-depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camellianin B, a flavonoid glycoside, has garnered interest within the scientific community for its potential health benefits, notably its antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities.[1] As a metabolite of Camellianin A, this compound is naturally present in plants such as Adinandra nitida and has been identified in various teas derived from Camellia sinensis.[2][3] This technical guide provides a comprehensive overview of the antioxidant properties of this compound, presenting available quantitative data, detailed experimental protocols for relevant antioxidant assays, and visualizations of potential mechanistic pathways. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant-based therapeutics.

Quantitative Antioxidant and Bioactivity Data

The antioxidant potential of this compound has been quantified using various in vitro assays. The available data provides insights into its radical scavenging and enzyme inhibitory activities.

Table 1: In Vitro Antioxidant and Enzyme Inhibitory Activity of this compound

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging Activity | IC50 | 1.8 mg/mL | [1] |

| Angiotensin-Converting Enzyme (ACE) Inhibition | % Inhibition | 40.68% at 500 µg/mL | [1] |

Note: The DPPH assay indicates that this compound possesses radical scavenging properties. However, one study noted that the antioxidant activities of purified flavonoids, including this compound, were lower than that of the crude ethanol extract of Adinandra nitida leaves, suggesting potential synergistic or additive effects of other compounds in the extract.[2]

Potential Mechanisms of Antioxidant Action

While direct experimental evidence for the specific antioxidant mechanisms of this compound is limited, the activities of flavonoids are generally attributed to two primary mechanisms: direct radical scavenging and modulation of cellular antioxidant defense systems.

Direct Radical Scavenging

Flavonoids, including this compound, possess a chemical structure conducive to donating hydrogen atoms or electrons to neutralize free radicals, thereby terminating the damaging chain reactions initiated by reactive oxygen species (ROS). The hydroxyl groups on the flavonoid backbone are key to this activity.

Modulation of Cellular Antioxidant Pathways

A critical pathway in the cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes. Many flavonoids are known to activate this pathway.

Diagram 1: The Keap1-Nrf2 Signaling Pathway

Caption: Potential activation of the Keap1-Nrf2 pathway by this compound.

Flavonoids may also influence the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). These enzymes play a crucial role in detoxifying harmful ROS.

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Facilitates the decomposition of hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reducing substrate.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the antioxidant properties of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Diagram 2: DPPH Assay Workflow

Caption: General workflow for the DPPH radical scavenging assay.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, refrigerated container.

-

Prepare a series of dilutions of this compound in methanol to obtain a range of concentrations for testing.

-

-

Assay Procedure:

-

In a 96-well microplate or individual cuvettes, add a specific volume of the this compound solution (or methanol as a blank).

-

Add a fixed volume of the DPPH solution to each well/cuvette and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance of the solutions at approximately 517 nm using a spectrophotometer.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the this compound sample.

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Methodology:

-

Reagent Preparation:

-

Prepare an ABTS stock solution (e.g., 7 mM) in water.

-

Generate the ABTS•+ radical cation by reacting the ABTS stock solution with a strong oxidizing agent, such as potassium persulfate (e.g., 2.45 mM final concentration), and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Assay Procedure:

-

Prepare various concentrations of this compound.

-

Add a small volume of the this compound solution to a fixed volume of the diluted ABTS•+ solution.

-

Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

-

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Diagram 3: Cellular Antioxidant Activity (CAA) Assay Workflow

Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.

Methodology:

-

Cell Culture:

-

Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and cultured until they form a confluent monolayer.

-

-

Cell Treatment:

-

The cells are washed and then treated with various concentrations of this compound along with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH.

-

-

Induction of Oxidative Stress and Measurement:

-

After an incubation period, the cells are washed to remove the excess probe and compound.

-

A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.

-

In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

The fluorescence is measured over time using a microplate reader.

-

-

Data Analysis:

-

The antioxidant activity is quantified by calculating the area under the fluorescence curve. A reduction in fluorescence in the presence of this compound indicates its ability to counteract the induced oxidative stress.

-

The results are often expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.

-

Conclusion and Future Directions

The available data indicates that this compound exhibits antioxidant properties, as demonstrated by its ability to scavenge DPPH radicals and inhibit the ACE enzyme in vitro. While direct evidence is still emerging, it is plausible that this compound, like other flavonoids, exerts its antioxidant effects through both direct radical scavenging and modulation of cellular defense mechanisms, potentially including the Keap1-Nrf2 pathway and the regulation of antioxidant enzymes.

For drug development professionals and researchers, this compound represents a promising natural compound for further investigation. Future research should focus on:

-

Comprehensive Antioxidant Profiling: Quantifying the antioxidant activity of this compound using a broader range of assays, including ABTS, ORAC, and cellular antioxidant assays, to provide a more complete picture of its potential.

-

Mechanistic Studies: Elucidating the precise molecular mechanisms underlying its antioxidant activity, with a particular focus on its interaction with the Keap1-Nrf2 pathway and its effects on the expression and activity of antioxidant enzymes like SOD, CAT, and GPx.

-

In Vivo Efficacy and Safety: Evaluating the antioxidant effects and safety profile of this compound in preclinical animal models to determine its potential for therapeutic applications.

By addressing these research gaps, a more thorough understanding of the antioxidant properties of this compound can be achieved, paving the way for its potential development as a novel agent for the prevention and treatment of oxidative stress-related diseases.

References

Camellianin B and Angiotensin-Converting Enzyme Inhibition: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin-converting enzyme (ACE) is a key therapeutic target in the management of hypertension and cardiovascular diseases. Natural compounds, particularly flavonoids, have garnered significant interest for their potential as ACE inhibitors. This technical guide explores the current understanding of Camellianin B, a flavonoid, and its role in ACE inhibition. While specific quantitative data on this compound's interaction with ACE is limited in publicly available research, this document provides the available information and places it within the broader context of ACE inhibition by flavonoids. It also outlines standard experimental protocols and conceptual pathways relevant to this area of research.

Introduction to Angiotensin-Converting Enzyme (ACE) Inhibition

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and cardiovascular function.[1][2] A central component of this system is the angiotensin-converting enzyme (ACE), which converts the inactive angiotensin I into the potent vasoconstrictor angiotensin II.[3] Angiotensin II elevates blood pressure by constricting blood vessels and stimulating the release of aldosterone, which promotes sodium and water retention.[3][4] ACE also inactivates bradykinin, a vasodilator.[3] Therefore, inhibiting ACE leads to a decrease in angiotensin II and an increase in bradykinin, resulting in vasodilation and a reduction in blood pressure.[3][4] This mechanism is the foundation for the therapeutic action of ACE inhibitor drugs.[5]

This compound: A Flavonoid with Potential for ACE Inhibition

This compound is a flavonoid compound, specifically a metabolite of Camellianin A. Flavonoids, a class of polyphenolic compounds found in plants, have been studied for their potential to inhibit ACE.

Quantitative Data on ACE Inhibition by this compound

Currently, there is limited publicly available quantitative data on the ACE inhibitory activity of this compound. One source indicates a specific level of inhibition at a given concentration.

| Compound | Concentration | % ACE Inhibition |

| This compound | 500 µg/mL | 40.68% |

Note: An IC50 value, the standard measure of inhibitory potency, has not been identified in the available literature for this compound.

The Renin-Angiotensin System (RAS) and the Role of ACE

The RAS plays a pivotal role in maintaining blood pressure homeostasis. The pathway is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I. ACE then acts on angiotensin I to produce angiotensin II, the primary active component of the system.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 3. Antihypertensive Activity in High Salt-Induced Hypertensive Rats and LC-MS/MS-Based Phytochemical Profiling of Melia azedarach L. (Meliaceae) Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Bioavailability of Camellianin B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Camellianin B, a flavonoid and a major metabolite of Camellianin A, has garnered interest within the scientific community. This technical guide synthesizes the currently available information on the pharmacokinetics and bioavailability of this compound. The primary source of in vivo data comes from a study investigating the metabolic fate of its parent compound, Camellianin A, in rats. While this pivotal study provides qualitative insights into the distribution of this compound, specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability for this compound itself are not detailed in the publicly accessible literature. This guide presents the available data, outlines the experimental methodologies from the key study, and provides visualizations to illustrate the relevant processes.

Introduction

This compound is a flavonoid glycoside that is notably formed as a major metabolite following the administration of Camellianin A. Understanding the pharmacokinetic profile of this compound is crucial for evaluating its potential systemic exposure, biological activity, and safety profile. This document aims to provide a comprehensive overview of the existing knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Pharmacokinetic Profile of this compound

Direct pharmacokinetic studies on this compound are limited in the available scientific literature. The most significant data is derived from a study focused on Camellianin A in rats, where this compound was identified and tracked as its primary metabolite[1].

Key Findings:

-

Metabolism: this compound is a major metabolite of Camellianin A[1].

-

Distribution: Following the oral administration of Camellianin A to rats, this compound was found to have a wide tissue distribution. Notably, it was proven to penetrate the blood-brain barrier[1].

Data Presentation:

Due to the absence of specific quantitative data for this compound in the reviewed literature, a table of its pharmacokinetic parameters cannot be provided at this time. The key study by Yuan et al. (2015) focused on the pharmacokinetic parameters of the parent compound, Camellianin A, which are summarized below for context[1].

| Parameter | Value (mean ± SD) | Route of Administration |

| Camellianin A | ||

| t1/2 | 92.6 ± 41.4 h | Intravenous |

| CL | 3.19 ± 0.471 L/min/kg | Intravenous |

| Oral Bioavailability | 2.99% | Oral |

Experimental Protocols

The following methodologies are based on the pivotal study by Yuan et al. (2015), which investigated the pharmacokinetics of Camellianin A and its metabolite, this compound[1].

3.1. Animal Studies

-

Species: Male Sprague-Dawley rats.

-

Housing: Standard laboratory conditions.

-

Dosing:

-

Intravenous (IV) Administration: Camellianin A administered to a cohort of rats.

-

Oral (PO) Administration: Camellianin A administered by gavage to another cohort of rats.

-

3.2. Sample Collection and Preparation

-

Matrices: Blood (for plasma) and various tissues were collected at predetermined time points.

-

Plasma Preparation: Blood samples were centrifuged to separate plasma.

-

Tissue Preparation: Tissues were homogenized for analysis.

3.3. Analytical Method

-

Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatographic Separation:

-

Column: Waters HSS T3 column.

-

Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

-

-

Mass Spectrometry Detection:

-

Instrument: Triple-quadrupole mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI).

-

Visualizations

4.1. Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of a compound and its metabolite, based on the described experimental protocol.

References

In Vivo Efficacy of Camellianin B: A Review of Currently Available Scientific Evidence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camellianin B, a flavonoid glycoside, has been identified as a significant metabolite of Camellianin A, a major bioactive constituent of Adinandra nitida (Shibi tea). While research has begun to explore the therapeutic potential of Camellianin A, direct evidence for the in vivo efficacy of this compound remains notably scarce in publicly available scientific literature. This guide provides a comprehensive overview of the current state of knowledge regarding this compound, focusing on its pharmacokinetic profile and drawing context from the established bioactivities of its parent compound, Camellianin A.

Pharmacokinetics of this compound

To date, the most significant in vivo data for this compound comes from a pharmacokinetic study in rats. This research highlights a critical distinction between Camellianin A and its metabolite, this compound. While Camellianin A exhibits low oral bioavailability, this compound demonstrates wide tissue distribution, including the ability to penetrate the brain.[1] This suggests that upon oral administration of Camellianin A or Adinandra nitida extracts, this compound may be the more systemically available and potentially more bioactive compound.

Table 1: Comparative Pharmacokinetic Profile of Camellianin A and this compound in Rats

| Compound | Oral Bioavailability | Tissue Distribution | Brain Penetration |

| Camellianin A | Low | Narrow | Not reported |

| This compound | (Metabolite) | Wide | Yes |

Source:[1]

Experimental Protocols

Pharmacokinetic Study of Camellianin A and B in Rats

A liquid chromatography with tandem mass spectrometry (LC-MS/MS) method was developed to determine the concentrations of Camellianin A and its metabolite, this compound, in rat plasma and tissues. The study involved the administration of Camellianin A to rats, followed by the collection of blood and tissue samples at various time points to analyze the pharmacokinetic profiles of both compounds.[1]

In Vivo Efficacy of the Parent Compound, Camellianin A

While direct in vivo efficacy studies on this compound are not currently available, research on Camellianin A provides valuable insights into the potential therapeutic areas for this class of compounds.

Hepatoprotective Effects of Camellianin A in a Mouse Model of Liver Injury

A study investigating the effects of Camellianin A and an extract of Adinandra nitida in a carbon tetrachloride (CCl4)-induced model of acute liver injury in mice demonstrated significant hepatoprotective activity. Administration of Camellianin A was found to reduce liver damage by mitigating oxidative stress, inflammation, and apoptosis.[2]

Table 2: Hepatoprotective Effects of Camellianin A in CCl4-Induced Liver Injury in Mice

| Treatment Group | Key Findings |

| Camellianin A | - Reduced liver index- Decreased serum ALT and AST levels- Attenuated liver histopathological damage- Modulated markers of oxidative stress, inflammation, and apoptosis |

Source:[2]

Experimental Protocol: CCl4-Induced Acute Liver Injury in Mice

Male C57BL/6J mice were administered CCl4 to induce acute liver injury. One group of mice received Camellianin A orally prior to CCl4 administration. After a set period, liver tissue and serum were collected for histopathological and biochemical analysis to assess the extent of liver damage and the protective effects of Camellianin A.[2]

Signaling Pathways Implicated in the Action of Camellianin A

The hepatoprotective effects of Camellianin A are believed to be mediated through the modulation of several key signaling pathways involved in cellular stress and survival. The diagram below illustrates the proposed mechanism of action based on the available literature for Camellianin A.

Future Directions and Conclusion

The favorable pharmacokinetic profile of this compound, particularly its ability to be widely distributed in tissues and cross the blood-brain barrier, makes it a compelling candidate for further pharmacological investigation.[1] While direct in vivo efficacy data is currently lacking, the demonstrated hepatoprotective effects of its parent compound, Camellianin A, suggest that this compound may hold therapeutic potential in conditions associated with oxidative stress, inflammation, and apoptosis.[2]

Future research should prioritize in vivo studies designed to directly assess the efficacy of isolated this compound in relevant animal models of disease. Such studies are crucial to elucidate its specific therapeutic effects and mechanisms of action, and to determine its potential as a novel drug candidate. Researchers in the field are encouraged to build upon the existing knowledge of Camellianin A to explore the untapped potential of its more bioavailable metabolite, this compound.

References

- 1. Pharmacokinetics and tissue distribution study of camellianin A and its major metabolite in rats by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shibi Tea (Adinandra nitida) and Camellianin A Alleviate CCl4-Induced Liver Injury in C57BL-6J Mice by Attenuation of Oxidative Stress, Inflammation, and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Camellianin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camellianin B, a flavonoid glycoside and a primary metabolite of Camellianin A, has emerged as a molecule of significant interest in the scientific community. Exhibiting a range of biological activities, its potential therapeutic applications are under active investigation. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, focusing on its antioxidant, angiotensin-converting enzyme (ACE) inhibitory, potential anti-inflammatory, and indirect anti-cancer properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Core Biological Activities

This compound's therapeutic potential stems from several key biological activities, which are summarized below.

Antioxidant Activity

This compound demonstrates notable antioxidant properties, primarily through its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Mechanism of Action: Like many flavonoids, this compound acts as a hydrogen donor to neutralize reactive oxygen species (ROS). The phenolic hydroxyl groups in its structure are critical for this activity. The resulting flavonoid radical is stabilized by resonance, rendering it less reactive.

Quantitative Data:

| Assay | Compound | Concentration/IC50 | Result | Reference |

| DPPH Radical Scavenging | This compound | 1.8 mg/mL | IC50 | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare a series of concentrations of this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the this compound solution to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank, and a solution of DPPH without the sample serves as the control.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

-

Signaling Pathway Visualization:

Caption: General mechanism of flavonoid antioxidant activity.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound has been shown to inhibit the activity of the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS) that regulates blood pressure.

Mechanism of Action: ACE inhibitors block the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. Additionally, ACE is responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, further contributing to the hypotensive effect.

Quantitative Data:

| Assay | Compound | Concentration | % Inhibition | Reference |

| ACE Inhibition | This compound | 500 µg/mL | 40.68% | [1] |

Experimental Protocol: ACE Inhibition Assay

This protocol describes an in vitro assay to determine the ACE inhibitory activity of this compound.

-

Reagents:

-

ACE from rabbit lung

-

Substrate: Hippuryl-His-Leu (HHL)

-

Borate buffer (pH 8.3)

-

This compound solution

-

-

Assay Procedure:

-

Pre-incubate ACE with this compound at various concentrations for 10 minutes at 37°C.

-

Initiate the reaction by adding the HHL substrate.

-

Incubate the mixture for 30 minutes at 37°C.

-

Stop the reaction by adding 1 M HCl.

-

The product, hippuric acid, is extracted with ethyl acetate.

-

After evaporation of the ethyl acetate, the hippuric acid is redissolved in distilled water.

-

The absorbance is measured at 228 nm.

-

-

Calculation:

-

The percentage of ACE inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor).

-

Signaling Pathway Visualization:

Caption: The Renin-Angiotensin-Aldosterone System and the site of action for this compound.

Potential Anti-Inflammatory and Anti-Cancer Activities

While direct evidence for this compound is still emerging, studies on its precursor, Camellianin A, and other related flavonoids from the Camellia genus provide strong indications of its potential in these areas.

Potential Anti-Inflammatory Mechanism

Chronic inflammation is a hallmark of many diseases. Flavonoids are known to possess anti-inflammatory properties by modulating key signaling pathways.

Hypothesized Mechanism of Action: Based on studies of related compounds, this compound may exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Experimental Workflow for Investigating Anti-Inflammatory Effects:

Caption: Experimental workflow to assess the anti-inflammatory activity of this compound.

Anti-Cancer Potential (Inferred from Camellianin A)

Camellianin A, the precursor to this compound, has demonstrated anti-proliferative effects on cancer cells by inducing apoptosis and causing cell cycle arrest.

Mechanism of Action (Camellianin A): Camellianin A has been shown to induce apoptosis in human hepatocellular carcinoma (Hep G2) and breast adenocarcinoma (MCF-7) cells. This is characterized by the translocation of phosphatidylserine to the outer cell membrane and an increase in the G0/G1 cell population, indicating cell cycle arrest.

Quantitative Data (Camellianin A):

| Cell Line | Compound | Concentration | % Inhibition of Proliferation | Reference |

| MCF-7 | Camellianin A | 200 µM | ~33.8% | [2] |

| Hep G2 | Camellianin A | 200 µM | ~8.7% | [2] |

Experimental Protocol: Apoptosis and Cell Cycle Analysis

-

Cell Culture:

-

Culture Hep G2 or MCF-7 cells in appropriate media.

-

-

Treatment:

-

Treat cells with varying concentrations of Camellianin A (or B) for 24-48 hours.

-

-

Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Harvest and wash the cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Cell Cycle Analysis (PI Staining):

-

Harvest and fix cells in cold 70% ethanol.

-

Treat with RNase A and stain with PI.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Signaling Pathway Visualization:

Caption: Proposed mechanisms of anti-cancer activity for Camellianin compounds.

Conclusion and Future Directions

This compound is a promising natural compound with well-defined antioxidant and ACE inhibitory activities. Preliminary evidence from related flavonoids suggests its potential as an anti-inflammatory and anti-cancer agent. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound. In vivo studies are also necessary to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound for potential therapeutic development. This guide provides a foundational framework for researchers to build upon in their exploration of this compound's multifaceted mechanisms of action.

References

Camellianin B: A Comprehensive Technical Guide to its Role in Plant Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camellianin B, a flavonoid glycoside prevalent in plants of the Camellia genus, particularly Camellia sinensis (the tea plant), plays a significant, though not yet fully elucidated, role in plant metabolism. As a secondary metabolite, it is integral to the plant's defense mechanisms and its response to environmental stressors. This technical guide provides an in-depth exploration of the biosynthesis, physiological functions, and metabolic impact of this compound. It synthesizes current research to offer a detailed overview for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of associated biochemical pathways.

Introduction

This compound is a flavonoid, specifically a glycoside of kaempferol, with the chemical structure kaempferol-3-O-rutinoside. Flavonoids are a diverse class of polyphenolic compounds ubiquitously found in plants, where they perform a multitude of functions. These include pigmentation, UV protection, and defense against pathogens and herbivores. This compound, as a member of this family, is believed to contribute significantly to the antioxidant capacity and stress resilience of the plants in which it is present. Understanding its metabolic role is crucial for applications in agriculture, where enhancing plant defense mechanisms is a key objective, and in pharmacology, due to the potential health benefits of flavonoids.

Biosynthesis of this compound

The biosynthesis of this compound is an intricate process that originates from the general phenylpropanoid pathway and proceeds through the flavonoid biosynthetic pathway.

2.1. Phenylpropanoid Pathway

The journey begins with the amino acid phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. This molecule serves as a key precursor for the flavonoid pathway.

2.2. Flavonoid Biosynthesis

Chalcone synthase (CHS) catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. This is then isomerized to naringenin by chalcone isomerase (CHI). A series of hydroxylation and desaturation reactions, catalyzed by enzymes such as flavanone 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), and flavonol synthase (FLS), leads to the formation of the aglycone, kaempferol.

2.3. Glycosylation of Kaempferol

The final and defining step in the biosynthesis of this compound is the glycosylation of kaempferol. This is a two-step process catalyzed by UDP-glycosyltransferases (UGTs). First, a glucose molecule is attached to the 3-hydroxyl group of kaempferol, a reaction potentially catalyzed by enzymes such as CsUGT78A14 or CsUGT78A15 in Camellia sinensis. Subsequently, a rhamnose molecule is attached to the glucose moiety to form the rutinoside disaccharide. While the specific UGT responsible for this second step in C. sinensis has not been definitively identified, it is a critical area of ongoing research.

Camellianin B: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camellianin B is a flavonoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. As a metabolite of Camellianin A, this natural compound has been identified in plant species such as Adinandra nitida and Cephalotaxus sinensis. This technical guide provides a comprehensive overview of the discovery, isolation, and known biological activities of this compound, with a focus on its antioxidant and angiotensin-converting enzyme (ACE) inhibitory effects. Detailed experimental protocols, quantitative data, and visual representations of relevant signaling pathways are presented to support further research and development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C27H30O14 | [1] |

| Molecular Weight | 578.5 g/mol | [1] |

| IUPAC Name | 5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | [1] |

| CAS Number | 109232-76-0 | [1] |

Discovery and Natural Occurrence

This compound was discovered as a naturally occurring flavonoid glycoside. It is primarily known as a metabolite of Camellianin A, a major flavonoid found in the leaves of Adinandra nitida, a plant used in traditional Chinese medicine.[2] this compound has also been reported in Cephalotaxus sinensis.

Experimental Protocols

Isolation and Purification of this compound from Adinandra nitida Leaves

The following protocol is a synthesized methodology based on established techniques for the extraction and purification of flavonoid glycosides from Adinandra nitida.

1. Plant Material Preparation:

-

Air-dry the leaves of Adinandra nitida at room temperature.

-

Grind the dried leaves into a fine powder using a mechanical grinder.

2. Extraction:

-

Solvent Extraction: Perform an exhaustive extraction of the powdered leaves using an 80% ethanol solution in a Soxhlet apparatus. Alternatively, ultrasonic-assisted extraction with 63% ethanol for approximately 30 minutes at 70°C can be employed for optimized flavonoid yield.[3][4]

-

Filtration and Concentration: Filter the resulting extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with n-hexane to remove non-polar compounds and pigments.

-

Subsequently, partition the aqueous layer with ethyl acetate to extract the flavonoid glycosides.

-

Collect and concentrate the ethyl acetate fraction to dryness.

4. Chromatographic Purification:

-

Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a polyamide or silica gel column. Elute with a gradient of increasing methanol in chloroform or a similar solvent system to separate the flavonoid fractions.

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing this compound using a reversed-phase C18 column.[5] A suitable mobile phase would be a gradient of methanol and 0.1% aqueous formic acid, with detection at approximately 262 nm.[5]

-

Collect the fractions corresponding to the retention time of this compound and confirm the purity by analytical HPLC.

5. Structure Elucidation:

-

The structure of the isolated this compound can be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Activity and Quantitative Data

This compound has demonstrated notable biological activities, particularly as an antioxidant and an inhibitor of the Angiotensin-Converting Enzyme (ACE).

| Biological Activity | Assay | Result | Source |

| Antioxidant Activity | DPPH Radical Scavenging | IC50 = 1.8 mg/mL | |

| ACE Inhibition | in vitro assay | 40.68% inhibition at 500 µg/mL | |

| Content in A. nitida Extract | HPLC | 2.67% in ethanol extract |

Signaling Pathways

Angiotensin-Converting Enzyme (ACE) Inhibition Pathway

This compound's ability to inhibit ACE has significant implications for cardiovascular health. The ACE pathway plays a crucial role in the regulation of blood pressure. By inhibiting ACE, this compound can prevent the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[6]

Potential Modulation of MAPK and NF-κB Signaling Pathways

While direct studies on this compound are limited, research on flavonoids and extracts from related Camellia species suggests a potential role in modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7][8] These pathways are critical in regulating inflammation and cellular stress responses. Flavonoids have been shown to inhibit the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, p38) and to prevent the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[7][8][9]

Conclusion

This compound presents itself as a promising natural compound with multifaceted biological activities. Its established antioxidant and ACE inhibitory properties, coupled with its potential to modulate key inflammatory signaling pathways, make it a compelling candidate for further investigation in the development of novel therapeutic agents for cardiovascular and inflammatory diseases. The detailed protocols and data presented in this guide are intended to facilitate and encourage continued research into the full therapeutic potential of this compound.

References

- 1. This compound | C27H30O14 | CID 5487342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Camellianin A | C29H32O15 | CID 5487343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Optimization of Total Flavonoids Extraction from the Leaves of Adinandra nitida and Their Inhibitory Effect on Lung Cancer A549 Cells [spkx.net.cn]

- 4. researchgate.net [researchgate.net]

- 5. [Simultaneous determination of five flavonoid compounds in leaves of Adinandra nitida by HPLC-PAD] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Angiotensin-Converting Enzyme Activity by Flavonoids: Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Involvement of MAPK/NF-κB signal transduction pathways: Camellia japonica mitigates inflammation and gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Inflammatory Effects of Camellia fascicularis Polyphenols via Attenuation of NF-κB and MAPK Pathways in LPS-Induced THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Extraction of Camellianin B from Adinandra nitida

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camellianin B is a flavonoid compound found in the leaves of Adinandra nitida, a plant traditionally used in southern China as a tea substitute and for its medicinal properties.[1] As a metabolite of Camellianin A, this compound has demonstrated notable antioxidant and angiotensin-converting enzyme (ACE) inhibitory activities, making it a compound of interest for pharmaceutical research and development.[2] This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the leaves of Adinandra nitida.

Experimental Protocols

This protocol is divided into three main stages: extraction of total flavonoids, purification of this compound using High-Speed Counter-Current Chromatography (HSCCC), and quantification by High-Performance Liquid Chromatography (HPLC).

Preparation of Crude Flavonoid Extract from Adinandra nitida Leaves

This initial step aims to extract a broad range of flavonoids, including Camellianin A and B, from the plant material.

Materials and Reagents:

-

Dried leaves of Adinandra nitida

-

Ethanol (63%)

-

Distilled water

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel with filter paper)

-

Grinder or mill

Protocol:

-

Sample Preparation: Grind the dried leaves of Adinandra nitida into a fine powder.

-

Extraction:

-

Suspend the powdered leaves in a 63% ethanol solution at a solid-to-liquid ratio of 1:20 (g/mL).

-

Utilize ultrasonic-assisted extraction for approximately 30 minutes at a frequency of 45 kHz and a temperature of 70°C for optimal yield.[1][3]

-

Alternatively, perform reflux extraction with 60% ethanol in a water bath at 70°C for 2 hours.[4]

-

-

Filtration: Filter the mixture while hot through a Buchner funnel to separate the extract from the solid plant material.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure at 55-60°C to remove the ethanol.

-

Crude Extract Precipitation:

-

Allow the concentrated aqueous solution to stand at room temperature for 24 hours to facilitate the precipitation of the crude flavonoid extract.[4]

-

Collect the precipitate by filtration.

-

-

Drying: Dry the collected precipitate under vacuum to obtain the crude flavonoid extract.

Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This step isolates this compound from the crude flavonoid extract.

Materials and Reagents:

-

Crude flavonoid extract from Adinandra nitida

-

Ethyl acetate (analytical grade)

-

Ethanol (analytical grade)

-

Distilled water

-

High-Speed Counter-Current Chromatography (HSCCC) instrument

-

Fraction collector

-

Rotary evaporator

Protocol:

-

Preparation of the Two-Phase Solvent System:

-

HSCCC System Equilibration:

-

Sample Loading: Dissolve a known amount of the crude flavonoid extract in a small volume of the biphasic solvent system and inject it into the HSCCC system.

-

Elution and Fraction Collection:

-

Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

-

Isolation of this compound: Combine the fractions rich in this compound and remove the solvents using a rotary evaporator to obtain the purified compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This final step determines the concentration and purity of the isolated this compound.

Materials and Reagents:

-

Purified this compound

-

This compound standard (for calibration curve)

-

Methanol (HPLC grade)

-

Formic acid (analytical grade)

-

Deionized water (HPLC grade)

-

HPLC system with a Photodiode Array (PDA) detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 10 µm)[9]

Protocol:

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% aqueous formic acid.

-

Mobile Phase B: Methanol.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 (4.6 mm x 250 mm, 10 µm).[9]

-

Column Temperature: 25°C.[9]

-

Flow Rate: 1.0 mL/min.[9]

-

Detection Wavelength: 262 nm for this compound.[9]

-

Injection Volume: 10-20 µL.

-

Gradient Elution: A suitable gradient can be optimized, starting with a higher proportion of mobile phase A and gradually increasing the proportion of mobile phase B to elute the compounds.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of the purified this compound in methanol.

-

Prepare a series of standard solutions of this compound of known concentrations in methanol to generate a calibration curve.

-

-

Analysis:

-

Inject the standard solutions into the HPLC system to establish a calibration curve of peak area versus concentration.

-

Inject the sample solution of the purified this compound.

-

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area with the calibration curve.

Data Presentation